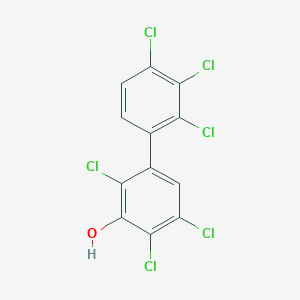

2,2',3',4,4',5-Hexachlorobiphenyl-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

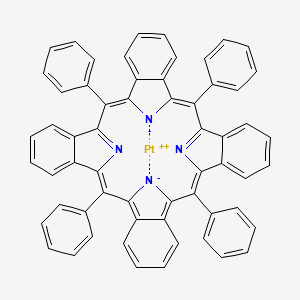

2,2',3',4,4',5-Hexachlorobiphenyl-3-ol (HCB-3-ol) is a type of synthetic organochlorine compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 478.8 g/mol. HCB-3-ol is a derivative of hexachlorobiphenyl (HCB), which is a common environmental pollutant that can be found in soil, water, and air. HCB-3-ol has been found to have a number of biological and physiological effects, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

Enzyme Induction and Metabolism :

- Hexachlorobiphenyl isomers, including 2,2',3',4,4',5-Hexachlorobiphenyl, exhibit changes in hepatic microsomal activity similar to phenobarbitone and other inducers. This includes effects on drug metabolism and hepatic porphyrins (Stonard & Greig, 1976).

- In a study on rats, 2,2',3',4,4',5-Hexachlorobiphenyl showed mixed-type enzyme induction, resembling both phenobarbitone and 3-methylcholanthrene types (Parkinson, Robertson, & Safe, 1980).

- The metabolism of hexachlorobiphenyl isomers in various animals, including rats, pigeons, and brook trout, has been studied, revealing differences in the formation of hydroxylated metabolites (Hutzinger et al., 1972).

Solubility Studies :

- The solubility of hexachlorobiphenyl congeners, including 2,2',3',4,4',5-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide, methanol, and n-butane has been investigated, showing variations based on the number and position of chlorine atoms (Anitescu & Tavlarides, 1999).

Degradation Pathways :

- A study explored the degradation of hexachlorobiphenyl congeners, including 2,2',3',4,4',5-Hexachlorobiphenyl, using the sodium dispersion method, revealing insights into dechlorination pathways and polymerization products (Noma et al., 2007).

Toxicity and Environmental Impact :

- Theoretical chemistry studies have been conducted to understand the toxicity of polychlorobiphenyl compounds, including hexachlorobiphenyl isomers. These studies use molecular descriptors to relate the toxicity to the PCBs' structure (Eddy, 2020).

properties

IUPAC Name |

2,3,6-trichloro-5-(2,3,4-trichlorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)11(18)12(19)9(5)16/h1-3,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBZIUKIZYLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904125 |

Source

|

| Record name | 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149589-59-3 |

Source

|

| Record name | 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)

![(5-ethyl-3-methyl-1-benzofuran-2-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone](/img/no-structure.png)

![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)